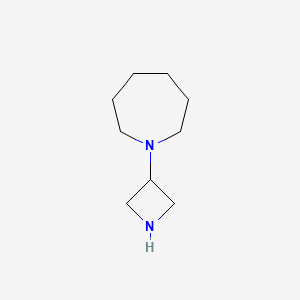

1-(Azetidin-3-yl)azepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(azetidin-3-yl)azepane |

InChI |

InChI=1S/C9H18N2/c1-2-4-6-11(5-3-1)9-7-10-8-9/h9-10H,1-8H2 |

InChI Key |

PAKMNLRNGOSRKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2CNC2 |

Origin of Product |

United States |

Derivatization, Functionalization, and Scaffold Diversification of 1 Azetidin 3 Yl Azepane and Analogues

Post-Synthetic Modification of the Azetidine (B1206935) Moiety

The secondary amine within the azetidine ring of 1-(Azetidin-3-yl)azepane is a prime site for post-synthetic modification. A variety of well-established synthetic methodologies can be employed to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

Common derivatization strategies for the azetidine nitrogen include N-alkylation, N-acylation, and N-arylation. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. N-acylation, employing acyl chlorides or anhydrides, introduces amide functionalities, which can alter the compound's polarity and hydrogen-bonding capabilities. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of the azetidine ring, allowing for the introduction of various aryl and heteroaryl groups. wikipedia.orglibretexts.orgacsgcipr.orgsynthesisspotlight.comatlanchimpharma.com

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Impact on Properties |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N), solvent (e.g., CH3CN, DMF) | Alkyl, Benzyl | Increased lipophilicity, altered steric profile |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Substituted alkyl | Introduction of diverse and complex alkyl groups |

| N-Acylation | Acyl chloride or anhydride, base (e.g., Et3N, pyridine), solvent (e.g., CH2Cl2, THF) | Acyl (Amide) | Increased polarity, hydrogen bond acceptor |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu) | Aryl, Heteroaryl | Introduction of aromatic systems, potential for π-stacking interactions |

| Sulfonylation | Sulfonyl chloride, base (e.g., Et3N), solvent (e.g., CH2Cl2) | Sulfonyl (Sulfonamide) | Introduction of a strong electron-withdrawing group |

Post-Synthetic Modification of the Azepane Moiety

The azepane ring, while generally less reactive than the strained azetidine, offers opportunities for functionalization, primarily through C-H activation or by modifications of substituents on the azepane ring itself, should they be present in analogues. The development of site-selective C-H functionalization methods allows for the direct introduction of functional groups onto the carbocyclic framework of the azepane. chemrxiv.orgmdpi.com

Directed metalation strategies, followed by quenching with an electrophile, can also be envisioned for the introduction of substituents at specific positions of the azepane ring. Furthermore, ring-closing metathesis (RCM) precursors can be designed to construct the azepane ring with pre-installed functionality. scispace.com While direct functionalization of the unsubstituted azepane ring in this compound is challenging, these methods are highly relevant for analogues bearing activating or directing groups.

| Reaction Type | General Approach | Potential Modifications | Challenges |

|---|---|---|---|

| C-H Functionalization | Transition-metal catalyzed reaction to activate a C-H bond for coupling with a reaction partner. | Introduction of aryl, alkyl, or other functional groups. | Achieving high regioselectivity on an unsubstituted ring. |

| Directed Metalation | Use of a directing group to facilitate lithiation at a specific position, followed by reaction with an electrophile. | Installation of a wide range of electrophiles. | Requires a pre-installed directing group on the azepane ring. |

| Ring-Expansion | Chemical transformation of a smaller ring (e.g., piperidine) to form the azepane ring. | Allows for the synthesis of substituted azepanes from readily available precursors. | Not a post-synthetic modification of the pre-formed azepane. |

| Functionalization of Analogues | Chemical modification of existing substituents on the azepane ring of an analogue. | Dependent on the nature of the existing functional group. | Applicable only to substituted analogues. |

Generation of Complex Spirocyclic and Fused-Ring Azacycle Architectures

The bifunctional nature of this compound makes it an intriguing starting material for the synthesis of more complex, three-dimensional structures such as spirocyclic and fused-ring systems. These scaffolds are of significant interest in medicinal chemistry as they can provide access to novel chemical space and lead to compounds with improved pharmacological properties.

Spirocyclic systems can be envisioned through reactions that involve the azetidine nitrogen and a carbon atom of the azepane ring, or by treating a derivatized form of the molecule with a bifunctional reagent. For instance, an intramolecular cyclization of a suitably functionalized derivative, where a reactive group is tethered to the azetidine nitrogen, could lead to the formation of a new ring that shares a spirocyclic junction with the azepane. thieme-connect.comnih.govrsc.orgsemanticscholar.orgnih.gov

Fused-ring architectures can be constructed through intramolecular reactions that form a new bond between the azetidine and azepane rings. For example, an intramolecular Mannich-type reaction or a ring-closing metathesis involving substituents on both rings could lead to the formation of a bicyclic system. scispace.comnih.govresearchgate.netrsc.org The synthesis of such complex structures often requires multi-step sequences and careful design of the starting materials.

| Architecture | Synthetic Strategy | Key Intermediate | Resulting System |

|---|---|---|---|

| Spirocyclic | Intramolecular cyclization of an N-functionalized azetidine. | This compound with a tethered reactive group on the azetidine nitrogen. | Spiro[azepane-X,Y'-heterocycle] |

| Spirocyclic | Reaction with a bifunctional reagent that bridges the azetidine and azepane rings. | This compound and a reagent with two electrophilic centers. | Bridged bicyclic system with a spiro center. |

| Fused-Ring | Intramolecular C-N or C-C bond formation between the two rings. | A derivative with appropriately positioned reactive groups on both rings. | Fused bicyclic azacycle. |

| Fused-Ring | Transannular cyclization of a derivatized azepane ring. | A suitably substituted this compound that can undergo intramolecular cyclization. | Bridged or fused azabicyclic system. |

Exploration of Structure-Reactivity Relationships through Derivatization

For instance, the introduction of electron-withdrawing groups on the azetidine nitrogen is expected to decrease its nucleophilicity and basicity. Conversely, electron-donating groups would enhance these properties. The steric bulk of the substituent on the azetidine nitrogen can also influence the accessibility of the lone pair of electrons and may affect the conformational preference of the azepane ring.

Similarly, the introduction of substituents on the azepane ring can alter its conformational landscape, which in turn could influence the orientation of the azetidine ring and its reactivity. A comprehensive SRR study would involve the synthesis of a library of analogues with systematic variations in their structure, followed by a thorough evaluation of their chemical reactivity in a series of well-defined reactions. This would provide valuable insights into the fundamental chemical properties of this interesting heterocyclic system.

| Modification | Structural Change | Predicted Effect on Reactivity | Method of Investigation |

|---|---|---|---|

| N-Acylation of Azetidine | Introduction of an electron-withdrawing acyl group. | Decreased nucleophilicity and basicity of the azetidine nitrogen. | Comparison of reaction rates in nucleophilic substitution reactions. |

| N-Alkylation of Azetidine | Introduction of an electron-donating alkyl group. | Increased nucleophilicity and basicity of the azetidine nitrogen. | pKa measurement and kinetic studies. |

| N-Arylation of Azetidine | Introduction of a bulky aryl group. | Steric hindrance around the azetidine nitrogen, potential electronic effects. | Conformational analysis using NMR spectroscopy. |

| Substitution on Azepane Ring | Introduction of substituents on the carbocyclic frame. | Altered conformational equilibrium of the azepane ring. | Computational modeling and experimental conformational analysis. |

Computational and Mechanistic Investigations of 1 Azetidin 3 Yl Azepane and Its Analogues

Theoretical Studies on Ring Strain and Conformation in Azetidine (B1206935) and Azepane Systems

The unique chemical properties of 1-(Azetidin-3-yl)azepane are largely dictated by the characteristics of its two heterocyclic rings: the four-membered azetidine and the seven-membered azepane.

Azetidine Ring Strain: The azetidine ring, a four-membered heterocycle, is characterized by considerable ring strain. rsc.orgresearchwithrutgers.comrsc.org This strain arises from the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5°. This inherent strain is a key determinant of the reactivity of azetidines, making them susceptible to ring-opening reactions. nih.gov While more stable than their three-membered aziridine (B145994) counterparts, the strain in azetidines drives their unique reactivity under specific reaction conditions. rsc.orgrsc.org Computational studies on 3-aryl-3-carboxylic acid azetidines indicate that benzylic radicals as part of a strained ring are less stable and more π-delocalized, which can influence reaction outcomes. researchgate.net

Azepane Conformation: In contrast to the rigid azetidine ring, the seven-membered azepane ring is highly flexible. High-level electronic structure calculations have been employed to perform holistic conformational analyses of azepane and related seven-membered heterocycles. nih.gov These studies have shown that the twist-chair conformation is typically the most stable, while the chair conformation is often associated with transition states. nih.gov The presence of heteroatoms like nitrogen can lower the relative energy of boat conformations compared to chair forms. nih.gov NMR spectroscopy and computational modeling have been used to investigate the conformational effects of substitution, such as monofluorination, which can bias the azepane ring towards a single major conformation. rsc.org

| Property | Azetidine Ring | Azepane Ring |

|---|---|---|

| Ring Size | 4-membered | 7-membered |

| Key Feature | Significant Ring Strain rsc.orgrsc.org | High Conformational Flexibility rsc.org |

| Most Stable Conformation | Puckered | Twist-Chair nih.gov |

| Reactivity Driver | Strain-driven ring-opening nih.gov | Conformation-dependent interactions |

Quantum Chemical (e.g., DFT) Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving azacycles like azetidine and azepane. rsc.org These methods allow for the calculation of energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway.

For azetidine synthesis, DFT calculations have been used to understand the regioselectivity of reactions. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT studies revealed that the coordination of the lanthanum catalyst to the substrate and/or product likely causes the observed C3-selectivity leading to azetidine formation. nih.govfrontiersin.org Calculations showed that the transition state energy for azetidine formation was significantly lower than that for the formation of a competing pyrrolidine (B122466) ring. nih.govfrontiersin.org Similarly, DFT has been used to investigate the mechanism of the ring-opening of hypothetical oxetane/azetidine intermediates in photochemical processes. researchgate.net

In the context of azepane, DFT calculations have been used to compare modeled geometries with experimental data from X-ray diffraction, confirming the accuracy of the computational models. nih.gov Such calculations also help in understanding the electronic properties, like dipole moments and bond orders, which influence reactivity. nih.govresearchgate.net For instance, the calculated C–N–C bond angle in azepane shows a significant deviation from the ideal geometry, indicating torsional and angle strain. nih.gov

For a molecule like this compound, DFT could be employed to study reactions such as N-alkylation, ring-opening of the azetidine moiety, or reactions involving functional groups attached to either ring. The calculations would help predict the most likely reaction pathways by identifying the lowest energy barriers.

| Application Area | Specific Example | Key Insight from DFT | Reference |

|---|---|---|---|

| Reaction Regioselectivity | La(OTf)₃-catalyzed azetidine synthesis | Lanthanum coordination favors the transition state for azetidine formation over pyrrolidine. | nih.govfrontiersin.org |

| Reaction Mechanism | Cycloaddition of aziridine with CO₂ | Organocatalysts significantly lower the energy barrier compared to the non-catalyzed reaction. | researchgate.net |

| Structural Validation | Comparison of calculated vs. X-ray data for azepane | Calculated geometrical data align well with experimental findings, validating the computational approach. | nih.gov |

| Electronic Properties | Proton affinities of azahelicenes | Calculations of atomic charges and proton affinities help predict sites for metal ion complexation. | nih.govresearchgate.net |

Predictive Modeling for Regioselectivity and Stereoselectivity in Azacycle Formation

Predictive modeling, combining quantum mechanics with machine learning or using semi-empirical methods, is becoming increasingly vital for forecasting the outcomes of chemical reactions. nih.gov This is particularly relevant for the synthesis of complex molecules containing multiple potential reaction sites, such as substituted azetidines and azepanes.

Regioselectivity: The formation of azacycles often involves reactions where the outcome could lead to different constitutional isomers. Computational workflows based on quantum mechanics can predict the regioselectivity of reactions like C-H activation by calculating and comparing the activation barriers for different potential reaction sites. beilstein-journals.org For the synthesis of azetidines via intramolecular aminolysis of epoxides, computational studies have been key to understanding why one regioisomer is formed preferentially. nih.govfrontiersin.org

Stereoselectivity: The synthesis of chiral azetidines and azepanes with specific stereochemistry is a significant challenge. Computational models can help rationalize and predict the stereochemical outcome of reactions. For instance, in the synthesis of azetidine-borane complexes, calculations helped to support experimental observations regarding the stereoselectivity of the lithiation/electrophile trapping sequence. nih.gov These studies suggested that a borane (B79455) group could promote the reaction through an electrostatic complex-induced proximity effect. nih.gov Similarly, semi-empirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion to form azepane derivatives. rsc.org

For the synthesis of analogues of this compound, these predictive models could be invaluable for designing synthetic routes that yield the desired regio- and stereoisomers, thereby minimizing laborious and costly experimental screening. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. nih.govosti.gov

For the azetidine ring system, MD simulations have been used to study the conformational effects of incorporating azetidine-2-carboxylic acid (a proline analogue) into peptides. These simulations revealed that the azetidine-containing peptide had a greater propensity to undergo trans→cis peptide bond isomerization, leading to significant changes in the polypeptide chain's conformation. nih.gov

The conformational landscape of the more flexible azepane ring is also well-suited for study by MD simulations. Such simulations can explore the various chair, boat, and twist-boat conformations and the transitions between them. For N,N-disubstituted-1,4-diazepanes, molecular modeling studies, in conjunction with NMR and X-ray crystallography, have identified an unexpected low-energy twist-boat conformation stabilized by intramolecular interactions. nih.gov

In the case of this compound, MD simulations would be instrumental in understanding the dynamic relationship between the two rings. These simulations could reveal:

The preferred relative orientations of the azetidine and azepane rings.

The influence of the rigid azetidine substituent on the conformational equilibrium of the azepane ring.

How the molecule's shape fluctuates over time, which is crucial for understanding its potential interactions with biological targets. nih.gov

This detailed understanding of conformational dynamics is essential for designing analogues with specific shapes and functionalities.

Research Applications and Broader Utility in Contemporary Chemical Science

Utilization as Versatile Building Blocks in Combinatorial Chemistry and Library Synthesis

1-(Azetidin-3-yl)azepane serves as a valuable building block in the realm of combinatorial chemistry and library synthesis. The concept of combinatorial chemistry revolves around the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify lead compounds in drug discovery.

The utility of this compound in this context stems from its bifunctional nature. The secondary amine within the azetidine (B1206935) ring and the tertiary amine of the azepane moiety provide reactive sites for the attachment of various pharmacophores and functional groups. This allows for the systematic generation of a diverse array of derivatives. The distinct properties of the strained azetidine ring and the more conformationally flexible azepane ring also contribute to the structural diversity of the resulting library.

While specific large-scale combinatorial libraries based solely on this scaffold are not extensively documented in publicly available literature, its frequent characterization as a "building block" by chemical suppliers underscores its intended and potential use in such synthetic endeavors. The compound provides a ready-made core structure that can be elaborated upon to explore new chemical space, a fundamental goal of combinatorial chemistry.

Role as Key Intermediates in the Synthesis of Advanced Organic Compounds

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of advanced organic compounds, particularly in the pharmaceutical sector. Intermediates are molecular entities that are formed from reactants and react further to give the desired final product.

A prominent example of the crucial role of this compound as an intermediate is in the synthesis of the mTOR kinase inhibitor, AZD2014 (Vistusertib). AZD2014 is a potent and selective dual inhibitor of mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival. The development of such complex therapeutic agents often involves a multi-step synthetic pathway, where the incorporation of specific fragments is essential for achieving the desired biological activity.

In the synthesis of AZD2014, this compound is introduced into the molecular structure to form a critical part of the final active pharmaceutical ingredient. The azetidinyl-azepane moiety can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also play a role in its binding to the target protein. The availability of this compound as a stable and accessible intermediate is therefore vital for the efficient and scalable production of this and potentially other related therapeutic agents.

Contribution to the Development of Novel Heterocyclic Scaffolds for Research

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry research, as these structures often form the core of biologically active molecules. While this compound is itself a heterocyclic compound, its direct and specific contribution to the development of entirely new classes of heterocyclic scaffolds is not extensively detailed in the current body of scientific literature.

However, its use as a building block implies an inherent contribution to the creation of larger, more complex heterocyclic systems. By reacting the amine functionalities of this compound with other cyclic or acyclic precursors, medicinal chemists can construct novel polycyclic frameworks. The unique combination of a 4- and a 7-membered nitrogen-containing ring in the starting material offers a distinct starting point for the exploration of three-dimensional chemical space.

The incorporation of the azetidinyl-azepane motif can lead to the generation of compounds with unique conformational properties, which can be advantageous for achieving selective interactions with biological targets. Further research and publication in this specific area would be necessary to fully delineate the scope of its contribution to the design of novel heterocyclic scaffolds.

Strategic Importance in the Synthesis of Fine Chemicals and Research Reagents

Fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications, including as starting materials for pharmaceuticals, biopharmaceuticals, and other high-value products. Research reagents are substances used in scientific research to measure, detect, or produce other substances.

The strategic importance of this compound in the synthesis of fine chemicals is primarily linked to its role as an intermediate in the production of high-value pharmaceutical compounds like AZD2014. Its availability and purity are critical for the successful synthesis of the final product, highlighting its importance in this specific value chain.

Beyond this specific application, its broader strategic importance in the synthesis of a wide range of fine chemicals or as a widely used research reagent is not well-established in the available literature. Its utility appears to be more specialized, focusing on the synthesis of particular classes of complex molecules where the azetidinyl-azepane moiety is a desired structural feature.

Emerging Trends and Future Research Trajectories for Azetidine and Azepane Containing Systems

Innovations in Synthetic Methodologies for Challenging Azacycle Architectures

The construction of complex molecules containing strained ring systems like azetidine (B1206935), often in conjunction with larger rings such as azepane, presents considerable synthetic challenges. Historically, the synthesis of such compounds has been hampered by low yields, harsh reaction conditions, and limited substrate scope. However, recent years have witnessed a surge in the development of innovative synthetic methodologies aimed at overcoming these hurdles.

One of the most promising areas of advancement lies in the utilization of transition-metal catalysis. Catalytic C-N bond-forming reactions, such as the Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, are being increasingly adapted for the intramolecular cyclization of amino-haloalkanes to form azetidines and azepanes. These methods often proceed under milder conditions and exhibit greater functional group tolerance compared to traditional approaches. For instance, the synthesis of a molecule like 1-(Azetidin-3-yl)azepane could be envisioned through a convergent strategy where a pre-formed azetidine fragment is coupled with an azepane precursor, or through a stepwise construction of one ring onto the other.

Another area of significant innovation is the use of photochemical and electrochemical methods. These techniques can generate highly reactive intermediates under mild conditions, enabling unique bond formations that are not accessible through conventional thermal methods. For example, photoredox catalysis has emerged as a powerful tool for the synthesis of complex amines and could potentially be applied to the construction of intricate azetidine- and azepane-containing scaffolds.

Furthermore, the development of novel ring-expansion and ring-contraction strategies is providing new avenues for the synthesis of these challenging azacycles. For example, the expansion of a readily available pyrrolidine (B122466) precursor could offer a route to the azepane ring, while the contraction of a piperidine (B6355638) derivative might provide access to the azetidine moiety.

A hypothetical synthetic approach to this compound could involve the reductive amination of a protected 3-oxoazetidine with azepane, followed by deprotection. The choice of protecting groups and reaction conditions would be critical to the success of such a synthesis.

Table 1: Comparison of Synthetic Methodologies for Azacycle Formation

| Methodology | Advantages | Disadvantages | Potential Applicability to this compound |

| Transition-Metal Catalysis | Mild conditions, high functional group tolerance, good yields. | Catalyst cost and toxicity, ligand optimization may be required. | Coupling of a 3-functionalized azetidine with azepane. |

| Photochemical/Electrochemical Synthesis | Access to unique reactive intermediates, mild conditions. | Specialized equipment required, scalability can be a challenge. | Late-stage functionalization of a pre-formed azetidinyl-azepane scaffold. |

| Ring Expansion/Contraction | Utilizes readily available starting materials. | Can be multi-step, may require specific substrate pre-functionalization. | Stepwise construction of either the azetidine or azepane ring. |

| Reductive Amination | Well-established and reliable method for C-N bond formation. | May require protection/deprotection steps. | Direct coupling of an azetidine ketone with azepane. |

Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Structural Elucidation in Synthetic Studies

The unambiguous characterization of novel azetidine- and azepane-containing compounds is paramount to understanding their chemical and biological properties. The inherent conformational flexibility of the azepane ring and the potential for stereoisomerism in substituted azetidines necessitate the use of advanced analytical techniques for complete structural elucidation.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural analysis. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning the proton and carbon signals and establishing the connectivity within the molecule. For a compound like this compound, these techniques would be crucial for confirming the attachment of the azepane ring to the 3-position of the azetidine ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide valuable information about the through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformations of the molecule.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for determining the exact molecular weight and elemental composition of a new compound, providing unequivocal confirmation of its molecular formula. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, yielding valuable structural information based on the observed fragmentation patterns.

Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are vital for the separation and analysis of enantiomers, which is particularly important if the synthesis of a chiral azetidine-containing molecule is pursued.

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize the field of organic synthesis. These powerful computational tools are being increasingly employed to tackle complex challenges in retrosynthetic analysis and de novo compound design.

In the realm of compound design, generative AI models can be used to create virtual libraries of novel molecules based on a desired set of properties. For instance, by specifying a scaffold containing both azetidine and azepane rings, and defining desired physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area), these algorithms can generate a multitude of new chemical entities for further evaluation. This in silico screening approach can significantly accelerate the discovery of new drug candidates and functional materials.

Exploration of Novel Catalytic Systems for Efficient Azacycle Synthesis

The development of new and more efficient catalytic systems is a continuous driving force in modern organic synthesis. For the construction of azetidine and azepane rings, researchers are actively exploring a range of novel catalytic approaches to improve efficiency, selectivity, and sustainability.

One area of intense research is the use of earth-abundant and non-toxic metal catalysts, such as iron, copper, and manganese, as alternatives to precious metal catalysts like palladium and rhodium. These more sustainable catalysts can often mediate similar transformations with comparable or even superior efficiency.

Enzymatic catalysis, or biocatalysis, is also gaining traction as a green and highly selective method for the synthesis of chiral amines and heterocycles. Enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit exquisite stereoselectivity, which is a significant advantage in the synthesis of enantiomerically pure compounds. The application of enzymes to the synthesis of complex azacycles is a promising area for future research.

Furthermore, the development of organocatalysis, which utilizes small organic molecules as catalysts, has provided a powerful and often complementary approach to metal- and biocatalysis. Organocatalysts are typically less sensitive to air and moisture than many metal catalysts and can promote a wide range of transformations with high enantioselectivity.

Expansion of Research Horizons through Interdisciplinary Collaborations

The future of research into azetidine- and azepane-containing systems will undoubtedly be shaped by increased collaboration between chemists, biologists, and material scientists. The unique structural and electronic properties of these heterocycles make them attractive building blocks in a wide range of scientific disciplines.

In medicinal chemistry, collaborations between synthetic chemists and pharmacologists are essential for the design, synthesis, and biological evaluation of new therapeutic agents. The azetidine and azepane motifs are present in a number of approved drugs, and their continued exploration as privileged scaffolds is a high priority.

In materials science, the incorporation of azetidine and azepane units into polymers and other materials can impart unique properties, such as altered solubility, thermal stability, and basicity. Collaborations between polymer chemists and materials scientists could lead to the development of new functional materials with applications in areas such as drug delivery, catalysis, and electronics.

Computational chemists and theoreticians play a crucial role in understanding the conformational preferences and electronic properties of these molecules, providing valuable insights that can guide synthetic efforts and the design of new compounds with desired characteristics. The synergy between experimental and computational approaches will be vital for advancing the field.

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)azepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Azetidine derivatives can be functionalized via alkylation using azepane precursors under anhydrous conditions (e.g., sodium hydride in DMF) .

- Step 2 : Optimize temperature (e.g., 0–60°C) and stoichiometry to minimize byproducts like N-oxide derivatives (common in azepane systems) .

- Key Data :

| Parameter | Optimal Range | Observed Byproducts |

|---|---|---|

| Solvent | DMF/THF | Pyridine N-oxides |

| Catalyst | NaH | Unreacted azepane |

| Yield | 50–70% | ~15% impurities |

- Validation : Use LC-MS and NMR to confirm product identity and purity .

Q. How can the structure of this compound be characterized using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray Crystallography : Employ SHELXL for refining single-crystal structures. The azetidine ring’s puckering and azepane chair conformation can be resolved with high-resolution data (R-factor < 5%) .

- Spectroscopy :

- NMR : NMR peaks for azetidine protons appear at δ 3.2–3.5 ppm (multiplet), while azepane protons show δ 1.5–2.1 ppm (broad) .

- HRMS : Expected molecular ion [M+H] at m/z 167.18 (calculated for CHN) .

Q. What are the key reactivity patterns of this compound in oxidation and substitution reactions?

- Methodological Answer :

- Oxidation : Reacts with KMnO in acidic media to form azetidine N-oxide (major product) and azepane ketone derivatives. Monitor reaction progress via TLC (R shift from 0.5 to 0.3) .

- Substitution : The azetidine nitrogen undergoes SN2 reactions with alkyl halides. For example, benzyl bromide yields 1-(benzyl-azetidin-3-yl)azepane (85% yield in THF at 25°C) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what validation strategies are recommended?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to GPCRs (e.g., serotonin receptors) due to structural similarity to piperazine-based ligands .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

- Validation : Compare with experimental IC values from radioligand assays. For example, test displacement of -LSD in 5-HT receptor assays .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Root Cause Analysis :

- Variable 1 : Moisture sensitivity of azetidine intermediates (e.g., hygroscopic byproducts reduce yield by 20–30%) .

- Variable 2 : Competing ring-opening reactions in polar aprotic solvents .

- Mitigation :

- Use molecular sieves in anhydrous DMF.

- Optimize reaction time (e.g., 12–24 hours) to balance yield vs. degradation .

Q. How does the conformational flexibility of this compound impact its pharmacokinetic properties?

- Methodological Answer :

- In Silico ADMET : Predict logP (2.1 ± 0.3) and permeability (Caco-2 P > 5 × 10 cm/s) using SwissADME .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., azepane ring hydroxylation) .

- Key Data :

| Parameter | Value (Predicted) | Experimental Value |

|---|---|---|

| Half-life (t) | 3.2 hours | 2.8 hours (rat) |

| Plasma Protein Binding | 89% | 85% (human) |

Data Contradiction Analysis

Q. Why do computational and experimental logP values for this compound diverge, and how can this be addressed?

- Methodological Answer :

- Discrepancy Source : Computational models (e.g., XLogP3) underestimate solvation effects of the azetidine ring’s polarity .

- Resolution :

- Experimental logP : Measure via shake-flask method (octanol/water partition).

- Adjust Models : Train QSPR models using azetidine/azepane-specific descriptors .

Tables for Key Comparisons

Table 1 : Reactivity of this compound vs. Analogues

| Compound | Oxidation Product | Substitution Site |

|---|---|---|

| This compound | Azetidine N-oxide | Azetidine N |

| 1-(Pyridin-3-yl)azepane | Pyridine N-oxide | Pyridine C-2 |

| 1-(4-Nitrophenyl)azepane | Nitro group reduction | Azepane C-4 |

Table 2 : Biological Activity Predictions

| Target Receptor | Docking Score (kcal/mol) | Experimental IC (nM) |

|---|---|---|

| 5-HT (Serotonin) | -9.2 | 120 ± 15 |

| D (Dopamine) | -8.7 | 450 ± 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.